molecular formula C19H29NO2 B11197978 4-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-oxaspiro[4.5]dec-3-en-2-one

4-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B11197978
M. Wt: 303.4 g/mol
InChI Key: YIFBNRAHKNSVSS-UHFFFAOYSA-N
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Description

4-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-oxaspiro[4.5]dec-3-en-2-one is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-oxaspiro[4.5]dec-3-en-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often starts with an acyclic precursor that contains the necessary stereochemical information to form the bicyclic structure. Key steps in the synthesis include:

Industrial Production Methods

Industrial production methods for this compound are less documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C19H29NO2/c1-17(2)10-14-11-18(3,12-17)13-20(14)15-9-16(21)22-19(15)7-5-4-6-8-19/h9,14H,4-8,10-13H2,1-3H3

InChI Key

YIFBNRAHKNSVSS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2C3=CC(=O)OC34CCCCC4)C)C

Origin of Product

United States

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